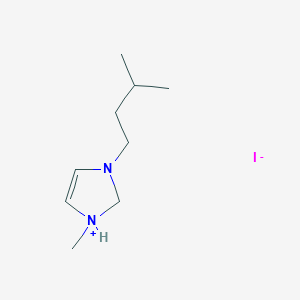
1-Methyl-3-(3-methylbutyl)-2,3-dihydro-1H-imidazol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(3-methylbutyl)-2,3-dihydro-1H-imidazol-1-ium iodide is a compound belonging to the class of ionic liquids. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic anion. This particular compound is known for its unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(3-methylbutyl)-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the alkylation of 1-methylimidazole with 3-methylbutyl iodide. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is then purified through various techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and reactors ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(3-methylbutyl)-2,3-dihydro-1H-imidazol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of imidazolium-based oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced imidazolium derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized imidazolium derivatives.
Reduction: Reduced imidazolium derivatives.
Substitution: Substituted imidazolium compounds with various functional groups.
Scientific Research Applications
1-Methyl-3-(3-methylbutyl)-2,3-dihydro-1H-imidazol-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: The compound is studied for its potential use in biological systems, including as a medium for enzyme reactions and protein stabilization.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.
Industry: It is used in industrial processes such as electroplating, extraction, and as a component in advanced materials.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(3-methylbutyl)-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, proteins, and other biomolecules, affecting their structure and function. Its ability to dissolve a wide range of substances makes it a versatile medium for various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium iodide
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium nitrate
Uniqueness
1-Methyl-3-(3-methylbutyl)-2,3-dihydro-1H-imidazol-1-ium iodide stands out due to its specific alkyl chain structure, which imparts unique solubility and stability properties. Compared to similar compounds, it offers distinct advantages in terms of thermal stability and solubility in various solvents.
Properties
CAS No. |
811860-75-0 |
|---|---|
Molecular Formula |
C9H19IN2 |
Molecular Weight |
282.17 g/mol |
IUPAC Name |
1-methyl-3-(3-methylbutyl)-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C9H18N2.HI/c1-9(2)4-5-11-7-6-10(3)8-11;/h6-7,9H,4-5,8H2,1-3H3;1H |
InChI Key |
DNPKMVGPYVUHDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C[NH+](C=C1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


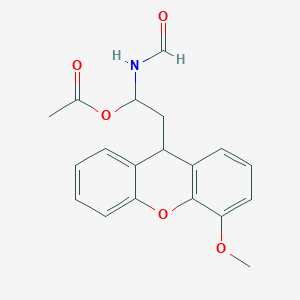
![[6-[(2-Benzoyloxy-4-hydroxy-3-methyl-5-nitrophenyl)methyl]-3-hydroxy-2-methyl-4-nitrophenyl] benzoate](/img/structure/B12517996.png)
![1-[2-(Methoxymethoxy)propyl]-1H-imidazole](/img/structure/B12517997.png)
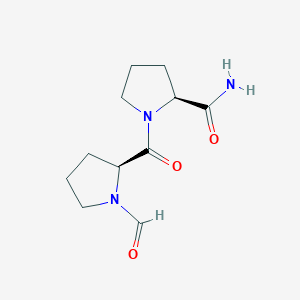
![Benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518014.png)
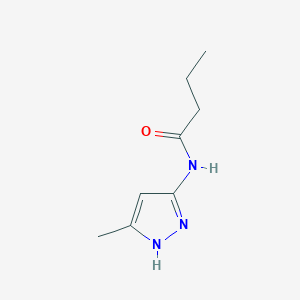
![2-{6-[(Benzyloxy)methyl]-5-hydroxy-2-(4-methoxyphenoxy)-4-(prop-2-en-1-yloxy)oxan-3-yl}isoindole-1,3-dione](/img/structure/B12518026.png)
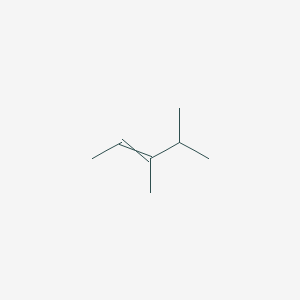
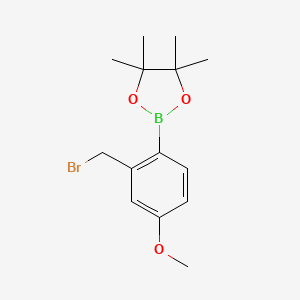
![4-[(E)-(Quinolin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B12518059.png)

![Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]-](/img/structure/B12518061.png)
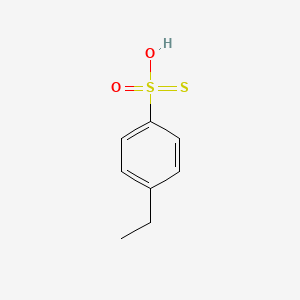
![2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518068.png)
